molecular formula C12H13N3OS B6897792 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide

1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide

Cat. No.: B6897792
M. Wt: 247.32 g/mol
InChI Key: VGASWTWXKCGYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide is a heterocyclic compound that features a unique fusion of thieno[3,2-b]pyridine and pyrrolidine moieties

Preparation Methods

The synthesis of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiophene derivatives with pyridine rings. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-b]pyridine derivatives . Another method involves the use of β-keto amides, which are cyclized to form thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Chemical Reactions Analysis

1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of kinases or other enzymes involved in cell signaling . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide can be compared with other thieno[3,2-b]pyridine derivatives and pyrrolidine-containing compounds:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-12(16)8-2-5-15(7-8)10-1-4-14-9-3-6-17-11(9)10/h1,3-4,6,8H,2,5,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGASWTWXKCGYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C2=C3C(=NC=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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